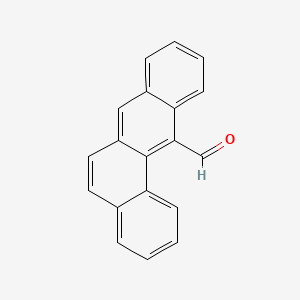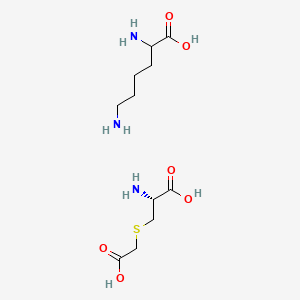
Einecs 279-164-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DL-lysine, compound with S-(carboxymethyl)-L-cysteine (1:1), involves the reaction of DL-lysine with S-(carboxymethyl)-L-cysteine under controlled conditions. The reaction typically requires a specific temperature and pH to ensure the formation of the desired product. The process involves the careful addition of reagents and monitoring of reaction parameters to achieve high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure consistency and quality. The final product is then purified and tested to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
DL-lysine, compound with S-(carboxymethyl)-L-cysteine (1:1), undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
DL-lysine, compound with S-(carboxymethyl)-L-cysteine (1:1), has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in biological systems and potential therapeutic applications.
Medicine: Investigated for its potential use in drug development and treatment of certain medical conditions.
Industry: Utilized in the production of various industrial products and materials.
Mecanismo De Acción
The mechanism of action of DL-lysine, compound with S-(carboxymethyl)-L-cysteine (1:1), involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to DL-lysine, compound with S-(carboxymethyl)-L-cysteine (1:1), include:
DL-lysine: A basic amino acid involved in various metabolic processes.
S-(carboxymethyl)-L-cysteine: A derivative of cysteine with potential therapeutic applications.
Uniqueness
What sets DL-lysine, compound with S-(carboxymethyl)-L-cysteine (1:1), apart from similar compounds is its unique combination of properties and applications. The compound’s ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable substance in multiple fields .
Propiedades
Número CAS |
79458-68-7 |
|---|---|
Fórmula molecular |
C11H23N3O6S |
Peso molecular |
325.38 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-(carboxymethylsulfanyl)propanoic acid;2,6-diaminohexanoic acid |
InChI |
InChI=1S/C6H14N2O2.C5H9NO4S/c7-4-2-1-3-5(8)6(9)10;6-3(5(9)10)1-11-2-4(7)8/h5H,1-4,7-8H2,(H,9,10);3H,1-2,6H2,(H,7,8)(H,9,10)/t;3-/m.0/s1 |
Clave InChI |
SAGXGPWVLUSDSQ-HVDRVSQOSA-N |
SMILES isomérico |
C(CCN)CC(C(=O)O)N.C([C@@H](C(=O)O)N)SCC(=O)O |
SMILES canónico |
C(CCN)CC(C(=O)O)N.C(C(C(=O)O)N)SCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Nitro-1-[2-(3-nitro-1,2,4-triazol-1-yl)ethyl]-1,2,4-triazole](/img/structure/B14169219.png)
![2-(4-chloro-3-nitropyrazol-1-yl)-N-[2-(cyclohexen-1-yl)ethyl]acetamide](/img/structure/B14169221.png)
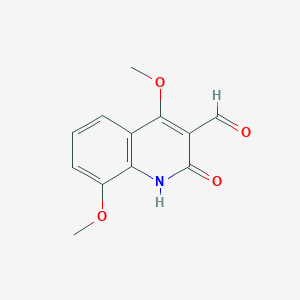
![Ethanone, 1-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14169227.png)
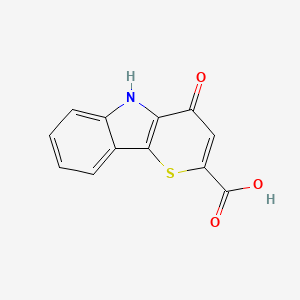
![2-[(2-Iodophenoxy)methyl]-2-phenyl-1,3-dioxolane](/img/structure/B14169243.png)
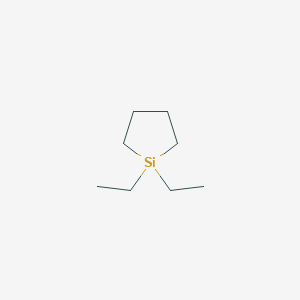
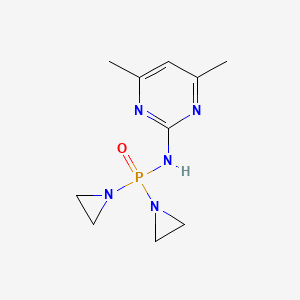
![N-[(2-chlorophenyl)methyl]quinoline-2-carboxamide](/img/structure/B14169256.png)
![4-Butoxy-I(2)-[[(4-methylphenyl)sulfonyl]amino]benzenepropanoic acid](/img/structure/B14169276.png)
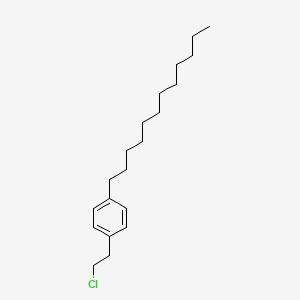
![5-ethylsulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14169282.png)
![3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine](/img/structure/B14169286.png)
